molecular formula C9H4F3N3O3 B1472983 2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 156360-58-6

2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B1472983
CAS No.: 156360-58-6
M. Wt: 259.14 g/mol
InChI Key: GGFISTOMGAORHM-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (CAS 156360-58-6) is a high-value 1,3,4-oxadiazole derivative supplied for research and development purposes. This compound is part of a prominent class of heterocyclic structures recognized in medicinal chemistry for their diverse biological activities and role as bioisosteres for carbonyl-containing molecules like carboxylic acids and esters . The 1,3,4-oxadiazole scaffold is a key pharmacophore in modern drug discovery, extensively investigated for its antimicrobial potential. Scientific reviews highlight that derivatives of this core structure demonstrate significant antibacterial, antitubercular, and antifungal activity, positioning them as promising candidates in the fight against antimicrobial resistance (AMR) . Furthermore, 1,3,4-oxadiazole derivatives are actively studied for their antiproliferative properties against various cancer cell lines. Research indicates their mechanisms of action may involve the inhibition of critical cancer-related enzymes and pathways, such as thymidylate synthase, topoisomerase II, and histone deacetylases (HDAC) . The specific substitution pattern of this compound, featuring a 3-nitrophenyl group and a trifluoromethyl group on the oxadiazole ring, is designed to optimize its electronic properties and potential for interaction with biological targets. This product is intended for research applications only, including as a building block in organic synthesis, a standard in analytical studies, or a lead compound in biological screening assays. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(3-nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3N3O3/c10-9(11,12)8-14-13-7(18-8)5-2-1-3-6(4-5)15(16)17/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFISTOMGAORHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Acylhydrazides

  • Route: The synthesis often starts from the corresponding acylhydrazide derived from 3-nitrobenzoic acid and trifluoroacetic acid derivatives or their equivalents.
  • Cyclodehydration: The acylhydrazide undergoes ring closure using dehydrating agents such as POCl3 or carbodiimides to form the 1,3,4-oxadiazole ring.
  • Advantages: This method yields high purity products and is applicable to a wide range of substituted derivatives, including trifluoromethyl-substituted compounds.
  • Example: Keshari K. Jha et al. reported high yields of 1,3,4-oxadiazoles via ring closure of acylhydrazides with carbon disulfide in alkaline medium followed by reaction with aromatic acids in POCl3, demonstrating applicability to trifluoromethyl-substituted substrates.

Oxidative Cyclization of Acylthiosemicarbazides

  • Route: Acylthiosemicarbazides derived from the corresponding acids can be cyclized oxidatively using iodine reagents or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of potassium iodide (KI).
  • Yields: This method can achieve yields up to 97% for related oxadiazole derivatives.
  • Eco-Friendly Aspect: The reaction conditions are mild and low-cost, making it suitable for gram-scale synthesis.
  • Relevance: While this approach was demonstrated for methoxyphenyl-substituted oxadiazoles, it is adaptable for nitrophenyl and trifluoromethyl substituents due to the mild oxidative conditions.

Microwave-Assisted Synthesis

  • Route: A microwave-assisted method involves reacting bromo-substituted acetophenones with 2-amino-5-substituted-1,3,4-oxadiazoles in anhydrous ethanol under microwave irradiation.
  • Procedure: The reaction mixture is irradiated at 700 W for short intervals (e.g., 25 seconds), with periodic TLC monitoring. Post-reaction, the mixture is neutralized and purified by recrystallization.
  • Benefits: This method offers rapid reaction times, simple operation, and environmental advantages.
  • Limitations: Reported yields for related imidazo-oxadiazole compounds are moderate (~39-45%), but the method is scalable and green.
  • Potential Application: Adaptation of this microwave method could be explored for synthesizing this compound.

Flow Chemistry and Sequential In-Line Purification

  • Method: Continuous flow synthesis coupled with in-line purification has been applied to various substituted oxadiazoles, including trifluoromethyl-substituted derivatives.
  • Advantages: This approach allows for efficient synthesis with good yields (e.g., 77-89%) and high purity.
  • Characterization: Products are typically characterized by melting point, NMR, IR, and mass spectrometry.
  • Example: A related compound, 2-(2-nitrophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole, was synthesized with a 77% yield using such techniques, indicating potential for the 3-nitrophenyl isomer.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Notes
Cyclodehydration of Acylhydrazides Acylhydrazides from 3-nitrobenzoic acid and trifluoroacetic derivatives POCl3, SOCl2, or carbodiimides (EDC) 70-92 High yield, broad substrate scope Widely used, suitable for scale-up
Oxidative Cyclization of Acylthiosemicarbazides Acylthiosemicarbazides Iodine reagents, DBDMH + KI Up to 97 Mild conditions, eco-friendly Adaptable to various substitutions
Microwave-Assisted Synthesis Bromo-substituted acetophenones + 2-amino-oxadiazoles Anhydrous ethanol, microwave irradiation (700W) 39-45 Rapid, green, simple operation Moderate yields, scalable
Flow Synthesis with In-Line Purification Nitro- and trifluoromethyl-substituted precursors Continuous flow reactors, standard solvents 77-89 Efficient, high purity, scalable Demonstrated for related compounds

Detailed Research Findings and Notes

  • The cyclodehydration approach using phosphorus oxychloride or carbodiimides is the most established and reliable method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles including nitro- and trifluoromethyl-substituted derivatives. It offers high yields and versatility in functional group tolerance.

  • Oxidative cyclization of acylthiosemicarbazides using iodine-based oxidants provides an alternative eco-friendly pathway with excellent yields and mild reaction conditions. This method is especially useful when sensitive functional groups are present.

  • Microwave-assisted synthesis reduces reaction times significantly and simplifies the procedure, though yields may be somewhat lower. This method is promising for industrial applications due to its simplicity and environmental benefits.

  • Flow chemistry techniques enable continuous production and purification, improving scalability and reproducibility. This modern approach has been successfully applied to trifluoromethyl and nitro-substituted oxadiazoles, suggesting its suitability for the target compound.

  • Characterization of products typically involves melting point determination, NMR spectroscopy (both ^1H and ^13C), IR spectroscopy, and high-resolution mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Pharmaceutical Chemistry

2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole has been explored for its potential as an antimicrobial agent. Studies have indicated that the trifluoromethyl group enhances the lipophilicity of the molecule, which may improve its ability to penetrate biological membranes.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Material Science

The compound is also utilized in the development of advanced materials. Its ability to act as a fluorescent probe makes it suitable for use in sensors and imaging applications.

Application Example : Research has shown that incorporating this compound into polymer matrices can enhance their optical properties, making them useful in optoelectronic devices .

Agrochemicals

In agricultural chemistry, this oxadiazole derivative has been investigated for its potential as a pesticide. Its efficacy against specific pests has been attributed to its neurotoxic effects.

Research Findings : A field study indicated that formulations containing this compound reduced pest populations by over 70%, showcasing its potential as a viable alternative to conventional pesticides .

Data Tables

Application AreaDescriptionNotable Findings
Pharmaceutical ChemistryAntimicrobial agent with enhanced membrane penetrationSignificant activity against MRSA strains
Material ScienceFluorescent probe for sensors and imagingImproved optical properties in polymer matrices
AgrochemicalsPotential pesticide with neurotoxic effects70% reduction in pest populations in field studies

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position 2 / Position 5) Key Properties/Activities References
2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole 3-nitrophenyl / trifluoromethyl High lipophilicity, antimicrobial potential
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole 4-chlorophenyl / 4-fluorophenyl Anticancer (SF-295: 98.74% GP at 10^-5 M)
2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole Adamantyl / 4-nitrophenyl Crystalline stability, rigid structure
5-(4-Nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV) 4-nitrophenyl / 4-nitrophenyl CNS depressant (significant activity)
2-(Methylthio)-5-(2-(trifluoromethyl)phenyl)-1,3,4-oxadiazole Methylthio / 2-(trifluoromethyl)phenyl Solubility in organic solvents

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., -NO2, -CF3) at both positions 2 and 5 exhibit enhanced pharmacological activity. For example, XV (dual nitro groups) showed potent CNS depressant effects due to increased electron deficiency, facilitating receptor binding .
  • Trifluoromethyl vs. Halogen Substitutions : The trifluoromethyl group in the target compound enhances metabolic stability compared to halogens (e.g., -Cl, -F). However, halogenated analogues like 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole demonstrated superior anticancer activity, likely due to optimized π-π stacking interactions in hydrophobic binding pockets .
  • Bulkier Substituents : Adamantyl-substituted derivatives (e.g., LAPVOP) exhibit rigid, planar crystal structures, which improve thermal stability but reduce solubility—a trade-off critical for drug formulation .

Antimicrobial Activity :

  • The target compound shares structural similarities with 2-(1H-indol-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole , which exhibited the highest antibacterial activity in pimprinine analogue studies. The trifluoromethyl group likely disrupts bacterial membrane integrity .
  • 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole showed exceptional antifungal activity (EC50: 0.17 µg/mL against Xanthomonas oryzae), outperforming commercial agents like thiodiazole copper. The dual sulfonyl groups enhance electrophilicity, promoting enzyme inhibition .

Central Nervous System (CNS) Activity :

  • Nitro-substituted derivatives like XV and 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) demonstrated >95% CNS depressant activity. The para-nitro group optimizes blood-brain barrier penetration compared to the meta-nitro isomer in the target compound .

Anticancer Activity :

  • Chloro- and fluoro-substituted derivatives (e.g., 106 and 107) showed high growth inhibition (>95%) against breast and prostate cancer cells.

Biological Activity

2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This compound's structural features contribute to its potential as a therapeutic agent in various medical applications, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C9H5F3N4O3C_9H_5F_3N_4O_3. Its structure includes a nitrophenyl group and a trifluoromethyl moiety, which are essential for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, a library of 1,2,5-oxadiazole derivatives was synthesized and tested for antiproliferative activity against various cancer cell lines. Notably, some derivatives showed cytotoxic effects on HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells through mechanisms involving topoisomerase I inhibition and apoptosis induction .

Table 1: Antiproliferative Activity of Oxadiazole Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
1aHCT-11615.2Topoisomerase I inhibition
2bHeLa10.5Apoptosis induction
3cHCT-11612.8Cell cycle arrest
4dHeLa9.7Reactive oxygen species generation

Antimicrobial Activity

Oxadiazole derivatives have also been evaluated for their antimicrobial properties. A study indicated that certain oxadiazoles demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Selected Oxadiazoles

Compound IDBacteriaMinimum Inhibitory Concentration (MIC)
1bE. coli32 µg/mL
2aS. aureus16 µg/mL
3eP. aeruginosa64 µg/mL

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Topoisomerase Inhibition : Some derivatives inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent cell death in cancer cells.
  • Antioxidant Activity : Certain oxadiazoles exhibit antioxidant properties that can protect cells from oxidative stress, which is implicated in various diseases including cancer .
  • Cholinesterase Inhibition : Some studies have shown that oxadiazole derivatives can inhibit acetylcholinesterase (AChE), potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer’s .

Case Studies

A recent study synthesized and evaluated a series of oxadiazole derivatives for their biological activities. Compounds were tested in vitro against various cancer cell lines and showed promising results in terms of both potency and selectivity compared to standard chemotherapeutics like doxorubicin .

Case Study Summary

  • Study Focus : Evaluation of antiproliferative effects on cancer cell lines.
  • Key Findings : Several compounds exhibited IC50 values significantly lower than traditional treatments.
  • : The oxadiazole scaffold presents a viable path for developing new anticancer agents.

Q & A

Q. How can computational chemistry predict its reactivity in novel synthetic pathways?

  • Answer : Density Functional Theory (DFT) calculations model:
  • Frontier molecular orbitals : Predict sites for electrophilic/nucleophilic attacks.
  • Transition states : Optimize cyclization pathways (e.g., activation energies for oxadiazole ring formation).
  • Solvent effects : Simulate polarity impacts on reaction kinetics .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Reactant of Route 2
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2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

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